molecular formula C20H28N2O3 B5416130 4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one

4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one

Cat. No. B5416130
M. Wt: 344.4 g/mol
InChI Key: CHZYVULWGTXYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of diazepanones and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one involves the activation of the GABA-A receptor, which leads to the inhibition of neurotransmitter release and subsequent reduction in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit anti-convulsant and anxiolytic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one in lab experiments include its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory conditions. However, the limitations include its low solubility and potential toxicity at high doses.

Future Directions

Future research on 4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one could focus on identifying novel synthetic routes for the compound, optimizing its pharmacokinetic properties, and exploring its potential therapeutic applications in various inflammatory conditions. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of the compound at higher doses.

Synthesis Methods

The synthesis of 4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one involves the reaction of cyclopropylmethylamine with 3-hydroxybenzoyl chloride followed by the reaction of the resulting product with isopropylmagnesium bromide. The final product is obtained by the reaction of the intermediate with acetic anhydride.

Scientific Research Applications

4-(cyclopropylmethyl)-1-[(3-hydroxyphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain.

properties

IUPAC Name

4-(cyclopropylmethyl)-1-[2-(3-hydroxyphenyl)acetyl]-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-14(2)18-13-21(9-8-19(24)22(18)12-15-6-7-15)20(25)11-16-4-3-5-17(23)10-16/h3-5,10,14-15,18,23H,6-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZYVULWGTXYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2CC2)C(=O)CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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